molecular formula C4H7NO2 B12983580 N-methyl-3-oxopropanamide

N-methyl-3-oxopropanamide

Cat. No.: B12983580
M. Wt: 101.10 g/mol
InChI Key: GUZHNHLBMZROSU-UHFFFAOYSA-N
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Description

N-methyl-3-oxopropanamide (CAS 1021179-11-2) is an organic compound with the molecular formula C4H7NO2 and a molecular weight of 101.10 g/mol . Its structure features both an amide and a ketone functional group, as represented by the SMILES code O=C(NC)CC=O . This bifunctional nature makes it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. While specific pharmacological data for this compound is limited in the search results, structurally related compounds, particularly N,N-dialkyl-2-oxopropanamide analogues, have demonstrated significant research value. For instance, derivatives like DIPOPA (N,N-diisopropyl-2-oxopropanamide) have shown robust neuroprotective, anti-inflammatory effects in scientific studies, with mechanisms attributed to the suppression of NF-κB signaling . This suggests the broader class of oxopropanamide compounds holds potential for development in therapeutic agent research. As a reagent, this compound can be used in various chemical transformations, including catalytic reductions and as a precursor in the synthesis of more complex heterocyclic structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

N-methyl-3-oxopropanamide

InChI

InChI=1S/C4H7NO2/c1-5-4(7)2-3-6/h3H,2H2,1H3,(H,5,7)

InChI Key

GUZHNHLBMZROSU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC=O

Origin of Product

United States

Synthetic Methodologies and Strategies for N Methyl 3 Oxopropanamide and Its Derivatives

Approaches to the Core N-Methyl-3-Oxopropanamide Scaffold

The synthesis of the this compound backbone, also known as N-methylacetoacetamide, can be achieved through several established chemical routes. These methods prioritize the efficient formation of the beta-keto amide functionality.

The most straightforward methods for synthesizing this compound involve the direct formation of the amide bond from precursors already containing the beta-keto moiety or constructing the beta-keto group on an N-methylamide framework.

Direct Amidation of Beta-Keto Esters: This is a widely used and efficient method involving the aminolysis of an acetoacetic ester, such as ethyl acetoacetate or methyl acetoacetate, with methylamine (B109427). The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, where methylamine acts as the nucleophile, displacing the alkoxy group (ethanol or methanol). This reaction is typically performed in a suitable solvent and can be driven to completion by removing the alcohol byproduct.

Reaction of Diketene (B1670635) with Methylamine: An alternative, highly atom-economical route is the reaction of diketene with methylamine. Diketene serves as a highly reactive acetoacetylating agent. The reaction involves the nucleophilic attack of methylamine on one of the carbonyl groups of the strained four-membered diketene ring, leading to ring-opening and the direct formation of this compound.

Condensation of Methyl Acetate and N-Methylacetamide: A Claisen-type condensation approach can also be employed. This involves the deprotonation of N-methylacetamide with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of methyl acetate to form the beta-keto amide structure after an acidic workup.

Table 1: Comparison of Primary Synthetic Routes to this compound

Synthetic RoutePrecursorsReagents/ConditionsAdvantagesDisadvantages
Direct Amidation Ethyl Acetoacetate, MethylamineHeat, neat or in solvent (e.g., ethanol)High yield, readily available starting materialsMay require elevated temperatures or long reaction times
Diketene Acylation Diketene, MethylamineLow temperature, inert solventHigh atom economy, rapid reactionDiketene is highly reactive and requires careful handling
Claisen Condensation N-Methylacetamide, Methyl AcetateStrong base (e.g., NaNH2, LDA), followed by acid workupBuilds carbon backbone directlyRequires stoichiometric use of strong, moisture-sensitive bases

The synthesis of this compound and its derivatives can be designed using either convergent or divergent strategies.

A convergent synthesis for the core scaffold involves preparing key fragments of the molecule separately and then combining them in the final stages. For this compound, this is exemplified by the Claisen condensation, where an N-methylamide enolate (C2-N fragment) is combined with an acetate unit (C2 fragment). This approach is particularly advantageous when synthesizing more complex derivatives, allowing for modifications to be made to each fragment before the final coupling step.

In contrast, a divergent synthesis begins with the core this compound scaffold, which then serves as a common intermediate to generate a library of diverse molecules. This strategy leverages the multiple reactive sites on the molecule—the active methylene (B1212753) group and the two carbonyls—to introduce a wide range of functional groups and build more complex structures. The subsequent sections on derivatization exemplify a divergent approach starting from the parent compound.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound is dominated by the presence of the active methylene group (the α-carbon) flanked by two carbonyl groups. This structural feature renders the methylene protons acidic (pKa ≈ 11), facilitating the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.

The generation of the enolate from this compound is typically achieved by treatment with a suitable base, such as sodium ethoxide or the stronger base lithium diisopropylamide (LDA). This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. youtube.commasterorganicchemistry.com

Alkylation: The enolate readily participates in SN2 reactions with primary or secondary alkyl halides. libretexts.orgyoutube.com This reaction introduces an alkyl substituent onto the active methylene carbon, providing a straightforward route to α-substituted beta-keto amides. The choice of base and reaction conditions can be crucial to avoid side reactions like O-alkylation or multiple alkylations. libretexts.org

Acylation: Similarly, the enolate can be acylated by reacting it with acyl chlorides or anhydrides. This introduces a third carbonyl group, leading to the formation of 2-acyl-N-methyl-3-oxopropanamide derivatives. These tri-carbonyl compounds are valuable intermediates in further synthetic transformations.

Table 2: Representative Reactions of this compound Enolate

Reaction TypeElectrophileProduct Class
Alkylation Alkyl Halide (R-X)α-Alkyl-N-methyl-3-oxopropanamide
Acylation Acyl Chloride (R-COCl)α-Acyl-N-methyl-3-oxopropanamide
Aldol Addition Aldehyde (R-CHO)α-(1-Hydroxyalkyl)-N-methyl-3-oxopropanamide

The active methylene group of this compound can participate in various condensation reactions, typically initiated by base-catalyzed enolate formation.

Knoevenagel Condensation: In the presence of a weak base like piperidine or an amine salt, this compound can condense with non-enolizable aldehydes or ketones. The reaction proceeds through the formation of an enolate which attacks the aldehyde/ketone carbonyl, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org

Claisen-type Condensations: As a nucleophile, the enolate of this compound can react with esters in a Claisen-type condensation to elongate the carbon chain.

Transition Metal-Catalyzed Coupling: Modern synthetic methods enable the cross-coupling of enolates. Palladium or nickel-catalyzed reactions can be used to couple the enolate of this compound with aryl or vinyl halides, providing a direct route to α-aryl and α-vinyl derivatives. brynmawr.edu

This compound is a valuable C-C-C building block for the synthesis of a wide variety of heterocyclic systems. Its 1,3-dicarbonyl functionality allows it to react with various binucleophiles to form five- and six-membered rings.

Pyrimidine Synthesis: One of the most common applications is in the synthesis of pyrimidines. By reacting this compound with compounds containing an N-C-N fragment, such as urea, thiourea, or amidines, substituted pyrimidinones or their derivatives can be formed through a cyclocondensation reaction. bu.edu.egorganic-chemistry.org The reaction involves initial condensation at one carbonyl group followed by intramolecular cyclization and dehydration.

Hantzsch Pyridine Synthesis: In a reaction analogous to the classic Hantzsch synthesis which uses a β-ketoester, this compound can serve as the 1,3-dicarbonyl component. wikipedia.orgorganic-chemistry.org Condensation with an aldehyde and a source of ammonia (or an enamine) leads to the formation of 1,4-dihydropyridine derivatives, which can subsequently be oxidized to the corresponding aromatic pyridines. wikipedia.orgscribd.com

Gewald Aminothiophene Synthesis: While the classic Gewald reaction involves a ketone and an α-cyanoester with elemental sulfur, the underlying principle of combining a carbonyl component, an active methylene compound, and sulfur can be adapted. wikipedia.orgmdpi.comorganic-chemistry.org this compound can act as the carbonyl component in related multicomponent reactions to form substituted thiophenes and other sulfur-containing heterocycles.

Table 3: Heterocyclic Systems Derived from this compound

Heterocycle ClassCo-reactantsKey Reaction Type
Pyrimidines Urea, Thiourea, AmidinesCyclocondensation
Pyridines Aldehyde, Ammonia/EnamineHantzsch Synthesis
Thiophenes Sulfur, Cyano-compound (or equivalent)Gewald-type Reaction
Pyrazoles HydrazineCyclocondensation
Isoxazoles HydroxylamineCyclocondensation

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org In the context of synthesizing amides, which is one of the most common transformations in medicinal chemistry, green approaches are increasingly important. ucm.es

Strategies often focus on replacing hazardous solvents with greener alternatives, using catalysts that are efficient and recyclable, and designing reactions that have high atom economy. nih.govmdpi.com For instance, the development of solvent-free reaction conditions is a key goal, as volatile organic solvents constitute a significant portion of the waste from synthetic activities. ucm.esnih.gov Catalytic methods using earth-abundant and non-toxic metals like iron have been developed for the direct amidation of esters under solvent-free conditions, offering a more sustainable alternative to traditional methods that require stoichiometric activating reagents. mdpi.com Another approach involves using water as a solvent or employing agro-waste-based catalysts to create more environmentally benign synthetic protocols. nih.gov These methodologies align with the core objective of green chemistry: to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org

Solvent-Free and Mechanochemical Methods (e.g., Ball Milling)

Solvent-free and mechanochemical techniques represent a significant advancement in green chemistry, directly applicable to the synthesis of this compound. nih.govias.ac.in Mechanochemistry involves inducing chemical reactions through the direct input of mechanical energy, typically by grinding or milling, which often eliminates the need for solvents. ucm.esnih.gov This approach can lead to faster reactions, milder conditions, and different product selectivity compared to traditional solution-based methods. ucm.es

Ball milling is a prominent mechanochemical technique where reactants are placed in a milling jar with grinding balls. The high-energy collisions that occur during milling provide the activation energy for the chemical transformation. ucm.es This method has been successfully applied to the synthesis of primary amides from a variety of esters. In a representative procedure, an ester can be milled with a nitrogen source, such as calcium nitride, and a catalyst like indium(III) chloride in the presence of a minimal amount of a liquid additive. ucm.esresearchgate.net This process is compatible with numerous functional groups and can maintain the stereochemical integrity of centers adjacent to the carbonyl group. ucm.es

The advantages of mechanochemical synthesis over conventional heating methods are significant, including drastically shorter reaction times (e.g., 90 minutes vs. 24 hours) and milder conditions (e.g., no external heating vs. 80 °C). ucm.es These solvent-free methods are not only environmentally friendly but also offer enhanced efficiency for producing amides. ucm.esmdpi.com

Table 1: Comparison of Mechanochemical vs. Conventional Synthesis for Amides
ParameterMechanochemical Method (Ball Milling)Conventional Method (Solution Heating)Reference
Reaction Time90 minutes24 hours ucm.es
TemperatureRoom Temperature (no external heating)80 °C ucm.es
SolventSolvent-free or minimal liquid additiveTypically requires organic solvents ucm.es
Yield ComparisonYields can be comparable or higher (e.g., 91% vs 83% for one example)Generally good yields but over longer times ucm.es

Control of Stereochemistry and Regioselectivity in Synthesis

Controlling stereochemistry and regioselectivity is fundamental in the synthesis of complex organic molecules like derivatives of this compound, as the biological activity of a compound is often dictated by its specific three-dimensional structure and the precise arrangement of its functional groups.

Stereochemistry refers to the 3D arrangement of atoms in a molecule. Enantioselective synthesis, which produces a specific stereoisomer (enantiomer), is crucial. One innovative, solvent-free approach to controlling stereochemistry involves using chiral host molecules to create inclusion crystals. cmu.edu In this method, a prochiral reactant molecule is arranged in a chiral conformation within the crystal lattice of the host. A subsequent solid-state reaction can then proceed enantioselectively, fixing this chirality in the product molecule. cmu.edu While not specifically documented for this compound, this principle demonstrates a powerful strategy for achieving stereocontrol under green conditions. Furthermore, synthetic methods like mechanochemical amidation have been shown to preserve the integrity of existing stereocenters in the starting material, which is vital for multi-step syntheses. ucm.es

Regioselectivity is the control over which position on a molecule a reaction occurs. In the synthesis of derivatives, particularly those involving ring formation or additions to unsaturated systems, directing incoming reagents to the correct atom is essential. For instance, in cycloaddition reactions, which can be used to build complex heterocyclic derivatives, the orientation of the reacting molecules determines the final structure of the product. The factors governing this selectivity can be subtle, and understanding the molecular mechanism is key. mdpi.com Quantum-chemical computational studies are increasingly used to predict and explain the regioselectivity of such reactions, providing insight into the electronic and steric factors at play. mdpi.com These predictive models allow chemists to design reactions that favor the formation of the desired regioisomer, avoiding the need for complex separation of unwanted byproducts.

Chemical Reactivity and Mechanistic Investigations of N Methyl 3 Oxopropanamide

Reactivity of the Amide Functionality

The amide group is generally the most stable and least reactive of the carboxylic acid derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group. libretexts.orgbyjus.com Consequently, reactions involving the amide functionality of N-methyl-3-oxopropanamide typically require forcing conditions such as strong acid or base and heat. youtube.com

Hydrolysis Pathways

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This transformation can be achieved under both acidic and basic conditions, proceeding through different mechanistic pathways. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which, after proton transfer, eliminates methylamine (B109427) as the leaving group (in its protonated form, methylammonium ion). The final products are 3-oxopropanoic acid and the methylammonium ion. byjus.comyoutube.com

Base-Promoted Hydrolysis (Saponification): Under strong basic conditions (e.g., aqueous NaOH) and heat, a hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate. The intermediate then collapses, expelling the methylamide anion, which is a very poor leaving group. To facilitate its departure, the reaction is essentially irreversible once the resulting carboxylic acid is deprotonated by the strong base to form the carboxylate salt. An acidic workup is then required to protonate the carboxylate and generate the neutral 3-oxopropanoic acid. youtube.com

Table 1: Summary of Amide Hydrolysis Pathways

Condition Reagents Mechanism Intermediate Products (after workup)
Acidic Strong Acid (e.g., H₂SO₄), H₂O, Heat Protonation of C=O, Nucleophilic attack by H₂O Tetrahedral Intermediate 3-Oxopropanoic acid, Methylammonium salt

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution at the amide carbon involves the replacement of the N-methylamino group with another nucleophile. Due to the high stability of the amide bond, amides are the least reactive acyl derivatives towards this type of substitution. libretexts.orgbyjus.com The reaction requires the incoming nucleophile to be a significantly stronger base than the departing methylamide anion, or for the reaction to be driven under conditions where the leaving group is converted into a better one (e.g., through protonation under acidic conditions). masterorganicchemistry.com Such reactions are generally difficult and not as common as with other acyl derivatives like acid chlorides or esters. libretexts.orglscollege.ac.in

Reactivity of the Carbonyl (Ketone) Functionality

The ketone carbonyl group in this compound is a key site for electrophilic attack and can participate in a variety of addition and condensation reactions typical of ketones.

Carbonyl Condensations and Addition Reactions

The ketone functionality can react with various nucleophiles. For instance, it is expected to undergo condensation reactions with compounds containing an active methylene (B1212753) group in the presence of a basic catalyst. This is exemplified by the Knoevenagel condensation, where a carbanion generated from an active methylene compound adds to the ketone carbonyl, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.compurechemistry.org

Furthermore, the ketone is susceptible to addition reactions. Nucleophiles such as organometallic reagents (e.g., Grignard reagents) or hydride reagents would be expected to add to the carbonyl carbon, forming a tertiary alcohol upon workup.

Enolization and Related Transformations

The presence of protons on the carbon alpha to the ketone allows for keto-enol tautomerism. This compound can exist in equilibrium with its enol tautomer, (E/Z)-3-hydroxy-N-methylacrylamide. This enolization is significantly favored because the resulting C=C double bond is conjugated with the amide carbonyl group, and the enol form can be stabilized by intramolecular hydrogen bonding. The enol form is a key intermediate, and its corresponding enolate, formed under basic conditions, is a potent nucleophile.

Reactivity of the Active Methylene Group

The methylene group (-CH₂) situated between the ketone and the amide carbonyls is known as an active methylene group. The protons on this carbon are significantly more acidic than typical alkane protons because the resulting carbanion (enolate) is stabilized by resonance, with the negative charge delocalized onto both the ketone and amide oxygen atoms.

This enhanced acidity allows for easy deprotonation by a mild base to form a nucleophilic enolate. This enolate is a versatile intermediate for forming new carbon-carbon bonds. Common reactions involving the active methylene group include alkylation and condensation reactions. researchgate.netacs.orgyoutube.com

Alkylation: The enolate can react with electrophiles like alkyl halides in a nucleophilic substitution reaction (typically Sₙ2) to form a new C-C bond at the alpha-carbon. researchgate.netyoutube.comorganic-chemistry.org Depending on the reaction conditions and the stoichiometry of the base and alkylating agent, both mono- and di-alkylation may be possible.

Condensation Reactions: As a nucleophile, the enolate of this compound can add to aldehydes or ketones in an Aldol-type reaction. sigmaaldrich.com It can also serve as the active hydrogen component in Knoevenagel condensations when reacted with another aldehyde or ketone. wikipedia.orgjk-sci.com

Table 2: Representative Reactions of the Active Methylene Group

Reaction Type Reagent Class Base Expected Product Structure
C-Alkylation Alkyl Halide (R-X) NaOEt, K₂CO₃, etc. R-CH(C(=O)CH₃)(C(=O)NHCH₃)

Reactions with Electrophiles and Nucleophiles

This compound, like other β-keto amides, possesses both nucleophilic and electrophilic centers, allowing it to react with a range of electrophiles and nucleophiles. The methylene group situated between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles.

Conversely, the carbonyl carbons of the ketone and amide groups are electrophilic and susceptible to attack by nucleophiles. The reactivity of these sites can be influenced by the reaction conditions and the nature of the attacking nucleophile.

Reactant TypeSite of Reaction on this compoundPotential Products
Electrophiles α-carbon (following deprotonation)α-substituted this compound derivatives
Nucleophiles Ketone carbonyl carbonAddition products (e.g., alcohols)
Nucleophiles Amide carbonyl carbonAddition-elimination products (potential for amide bond cleavage)

This table provides a generalized overview of the potential reactivity of this compound with electrophiles and nucleophiles.

Formation of Stable Anionic Intermediates

A key feature of the chemistry of this compound is its ability to form a stable anionic intermediate, specifically an enolate, upon deprotonation of the α-carbon. The stability of this enolate is attributed to the delocalization of the negative charge across the oxygen atoms of both the ketone and amide carbonyl groups. This resonance stabilization makes the α-protons significantly more acidic than those of a simple ketone or amide.

The formation of this stable anionic intermediate is crucial for many of the reactions that this compound undergoes, particularly in carbon-carbon bond-forming reactions where it acts as a nucleophile. The choice of base and reaction conditions can influence the concentration and reactivity of the enolate.

Complex Reaction Pathways and Proposed Mechanisms

The dual functionality of this compound allows it to participate in more complex reaction sequences, leading to the formation of diverse and intricate molecular structures.

Involvement in Maillard-Type Reactions and Derivative Formation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars, which is responsible for the browning and flavor of many cooked foods. While direct studies on the involvement of this compound in Maillard reactions are not extensively documented, its structural motifs, particularly the secondary amide, suggest potential participation. Secondary amines are known to form free radicals in Maillard-type reactions acs.orgacs.org. The reaction of the amide nitrogen with carbonyl compounds, characteristic of the initial stages of the Maillard reaction, could lead to the formation of various derivatives. Furthermore, the Maillard reaction in vivo can lead to the formation of advanced glycation end products (AGEs) from the alteration of proteins or free amino acids, including the formation of amide-AGEs nih.govnih.gov.

Cascade and Tandem Processes for Polycyclic Systems

Cascade and tandem reactions are efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. While specific examples detailing the use of this compound in cascade reactions to form polycyclic systems are not readily found in the literature, the reactivity of the closely related β-keto amides suggests its potential as a valuable building block in such transformations. The ability to generate a nucleophilic enolate and the presence of two electrophilic carbonyl centers provide the necessary handles for intramolecular cyclizations and annulation reactions, which are key steps in many cascade sequences for the synthesis of polycyclic frameworks.

Spectroscopic and Analytical Characterization of N Methyl 3 Oxopropanamide and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within N-methyl-3-oxopropanamide give rise to a characteristic infrared spectrum.

The key functional groups in this compound are a secondary amide and a ketone. The expected vibrational frequencies for these groups are summarized in the table below. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibrations of both the amide and the ketone are strong and distinct. The amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹, while the ketone C=O stretch should appear at a higher wavenumber, typically in the range of 1725-1705 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, is anticipated in the 1550-1510 cm⁻¹ region. The C-N stretching vibration of the amide is expected to be observed around 1250 cm⁻¹. Additionally, C-H stretching vibrations of the methyl and methylene (B1212753) groups will be present in the 3000-2850 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3300 - 3100
C=O (Ketone) Stretch 1725 - 1705
C=O (Amide I) Stretch ~1650
N-H (Amide II) Bend 1550 - 1510
C-N (Amide) Stretch ~1250
C-H (Alkyl) Stretch 3000 - 2850

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups.

The N-H proton of the secondary amide is expected to appear as a broad singlet in the range of δ 7.5-8.5 ppm, with its chemical shift being sensitive to solvent and concentration. The methylene protons (-CH₂-) adjacent to both carbonyl groups are in a unique chemical environment and are expected to resonate as a singlet around δ 3.5-4.0 ppm. The methyl protons (-CH₃) attached to the nitrogen atom will likely appear as a doublet around δ 2.7-2.9 ppm due to coupling with the N-H proton. The coupling constant (J-value) for this interaction is typically around 5 Hz.

Table 2: Predicted ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H 7.5 - 8.5 br s -
-CO-CH₂ -CO- 3.5 - 4.0 s -
N-CH₃ 2.7 - 2.9 d ~5

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal.

The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum. The ketone carbonyl carbon is expected to resonate in the region of δ 200-210 ppm, while the amide carbonyl carbon will likely appear around δ 170-175 ppm. The methylene carbon, situated between the two carbonyl groups, is expected to have a chemical shift in the range of δ 45-55 ppm. The N-methyl carbon is anticipated to be the most upfield signal, appearing around δ 25-30 ppm.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
-C O- (Ketone) 200 - 210
-C O- (Amide) 170 - 175
-CO-C H₂-CO- 45 - 55
N-C H₃ 25 - 30

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum would show a correlation between the N-H proton and the N-methyl protons, confirming their coupling relationship. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. sdsu.edulibretexts.org This would show cross-peaks connecting the N-methyl protons to the N-methyl carbon and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. libretexts.orgyoutube.com For this compound, key HMBC correlations would be expected between:

The N-methyl protons and the amide carbonyl carbon.

The methylene protons and both the amide and ketone carbonyl carbons.

The N-H proton and the amide carbonyl carbon.

These 2D NMR experiments, in combination, allow for a complete and confident assignment of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound (C₄H₇NO₂), the molecular weight is 101.10 g/mol . The molecular ion peak [M]⁺˙ would be expected at m/z 101. Amides often undergo α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org A common fragmentation pathway for amides is the McLafferty rearrangement if a γ-hydrogen is available; however, this is not possible for this compound.

Key expected fragmentation patterns include:

α-cleavage: Cleavage of the C-C bond between the carbonyl groups could lead to fragments.

Loss of functional groups: Loss of the methylamino group (-NHCH₃) or the formyl group (-CHO) could occur.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z Possible Fragment Ion
101 [CH₃NHCOCH₂CHO]⁺˙ (Molecular Ion)
72 [M - CHO]⁺
58 [CH₃NHCO]⁺
44 [CH₃NH=CH₂]⁺
43 [CH₂CHO]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

For a closely related compound, N-methylacetoacetamide (C₅H₉NO₂), tandem mass spectrometry (MS/MS) in negative ion mode provides valuable insights into its fragmentation pathways. The deprotonated molecule [M-H]⁻ undergoes collision-induced dissociation (CID) to yield characteristic product ions.

Table 1: ESI-MS/MS Fragmentation of N-methylacetoacetamide ([M-H]⁻)

Precursor Ion (m/z) Product Ions (m/z) Proposed Neutral Loss

Note: Data is for the related compound N-methylacetoacetamide (C₅H₉NO₂).

This fragmentation pattern is indicative of the β-keto amide structure, where cleavage of the carbon-carbon bond between the carbonyl groups is a favored pathway.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, the theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements.

Table 2: Theoretical Exact Mass of this compound

Molecular Formula Isotopic Composition Theoretical Exact Mass (Da)

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the theoretical value provides strong evidence for the assigned elemental composition of C₄H₇NO₂.

Electronic Spectroscopy (UV-Vis) and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

This compound contains two principal chromophores: the carbonyl group (C=O) of the ketone and the amide functional group (-CONH-). Isolated carbonyl groups typically exhibit a weak n → π* transition at around 270-300 nm. The amide chromophore also shows absorption in the far UV region.

For a related compound, N,N-dimethylacetamide, the following UV absorption data has been reported:

Table 3: UV Absorption Data for N,N-Dimethylacetamide

Wavelength (nm) Maximum Absorbance (Amax)
270 1.00
280 0.30
290 0.15

Note: Data is for the related compound N,N-Dimethylacetamide.

Based on this, this compound is expected to have a weak absorption band in the 270-300 nm region, characteristic of the n → π* transition of the ketone carbonyl group. The presence of the amide group may slightly influence the position and intensity of this absorption.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecule, including bond lengths, bond angles, and intermolecular interactions.

For instance, X-ray crystallographic studies of metal complexes with β-ketoiminate ligands, which are structurally similar to β-keto amides, have provided detailed insights into their coordination chemistry and solid-state structures.

Thermal Analysis (TGA, DTA) for Phase Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that a substance undergoes as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the difference in temperature between a sample and a reference material.

For this compound, TGA can be used to determine its thermal stability and decomposition profile. Upon heating, the compound will eventually decompose, and the TGA curve will show a mass loss corresponding to the volatilization of the decomposition products. The temperature at which this mass loss begins provides an indication of the compound's thermal stability.

DTA can detect phase transitions such as melting and boiling, as well as exothermic or endothermic decomposition processes. For example, the melting of this compound would be observed as an endothermic peak on the DTA curve.

While specific TGA/DTA data for this compound is not widely published, studies on related metal complexes of β-diketonates show that these compounds often exhibit multi-step decomposition patterns, with the initial mass loss corresponding to the loss of coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific for species with unpaired electrons. It is therefore not applicable to this compound in its ground state, which is a diamagnetic molecule. However, EPR spectroscopy is an invaluable tool for studying paramagnetic derivatives of this compound, such as radical cations or metal complexes with paramagnetic metal centers.

For example, if this compound were to be oxidized to form a radical cation, EPR spectroscopy could be used to characterize this species. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can be used to determine the distribution of the unpaired electron density within the molecule. Studies on amine radical cations have shown that EPR is a powerful method for investigating their electronic structure and reactivity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and elemental composition.

For this compound, with the molecular formula C₄H₇NO₂, the theoretical elemental composition can be calculated as follows:

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 4 48.04 47.51
Hydrogen H 1.01 7 7.07 7.00
Nitrogen N 14.01 1 14.01 13.86
Oxygen O 16.00 2 32.00 31.64

| Total | | | | 101.12 | 100.00 |

Experimental elemental analysis results that fall within ±0.4% of these theoretical values are generally considered to be in good agreement and support the proposed molecular formula.

Computational and Theoretical Chemistry Studies of N Methyl 3 Oxopropanamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties and reactivity of molecules like N-methyl-3-oxopropanamide.

The electronic structure of a molecule is defined by its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity, electronic transitions, and optical properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for molecular stability. A large gap implies high stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. Conversely, a small gap suggests higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized around the electron-rich regions, such as the oxygen and nitrogen atoms, while the LUMO would be distributed over the carbonyl groups, which are the primary electron-accepting sites. DFT calculations on similar molecules, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have shown how these values can be determined in different environments. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties (Based on DFT calculations of analogous molecules)

Parameter Description Typical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
ΔE (HOMO-LUMO Gap) Energy gap (ELUMO - EHOMO) 4.5 to 6.0
Ionization Potential (I) Energy required to remove an electron (≈ -EHOMO) 6.5 to 7.5

Note: These values are illustrative and based on calculations for structurally related small organic molecules. Specific values for this compound would require dedicated DFT calculations.

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. mdpi.com These descriptors are calculated using the energies of the frontier orbitals.

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule is less reactive. mdpi.com It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).

To identify specific reactive sites within the molecule for nucleophilic, electrophilic, or radical attack, Fukui functions are employed. mdpi.commdpi.com These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (reacts with an electron donor). For this compound, the highest values would likely be on the carbonyl carbons.

f-(r): Predicts the site for an electrophilic attack (reacts with an electron acceptor). The oxygen and nitrogen atoms would be the most probable sites.

f0(r): Predicts the site for a radical attack.

Graphical representations of Fukui functions show lobes over the atoms most likely to participate in these reactions. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be used to validate the computed structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending of specific bonds. For this compound, key predicted peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching for both the ketone and amide groups (typically in the 1650-1750 cm⁻¹ range), and C-N stretching vibrations. docbrown.info Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net These calculations can predict the NMR spectrum, which is invaluable for structural elucidation. For this compound, distinct signals would be predicted for the N-methyl protons, the methylene (B1212753) protons, and the various carbon atoms in their unique chemical environments.

Molecular Dynamics Simulations and Conformational Analysis

This compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations can provide insight into its conformational landscape and dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in different environments (e.g., in a vacuum or in a solvent like water).

An MD simulation would reveal the most stable conformations (low-energy states) of this compound. Key dihedral angles, such as those around the central C-C bonds and the C-N amide bond, would be monitored. The simulation could show, for example, the extent of intramolecular hydrogen bonding between the amide N-H and the keto C=O group, which could stabilize certain conformations. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms at an atomic level. nih.gov For this compound, one could model reactions such as its keto-enol tautomerization, hydrolysis, or its participation in condensation reactions.

This analysis involves:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants are converted into products.

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. The transition state is a short-lived, high-energy structure that must be formed for the reaction to proceed.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.

For example, a study of the base-catalyzed hydrolysis of the amide bond would involve modeling the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. Calculations would reveal the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown, providing a detailed, step-by-step view of the reaction. nih.gov

Applications As a Chemical Building Block and Research Tool

Design and Synthesis of Ligands for Metal Complexation and Catalysis

Coordination Chemistry and Chelation Studies

There is currently no available research detailing the coordination chemistry of N-methyl-3-oxopropanamide or its use in chelation studies. The ability of a molecule to act as a ligand and form complexes with metal ions is fundamental to coordination chemistry. Such complexes can have a wide range of applications, from catalysis to materials science and medicine. Chelation, a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom, is crucial in areas such as heavy metal detoxification and the development of contrast agents for medical imaging. The potential of this compound to act as a chelating agent has not been explored in the available literature.

Catalytic Applications of Metal Complexes

Consistent with the lack of information on its coordination chemistry, there are no reports on the catalytic applications of metal complexes derived from this compound. The development of novel catalysts is a significant area of chemical research, with applications in industrial processes, green chemistry, and pharmaceuticals. The structure of this compound suggests it could potentially form complexes with transition metals, which are often the basis for catalytic activity. However, without experimental data, its efficacy in this domain remains unknown.

Probes for Biochemical Pathway Elucidation (Chemical Biology Tools)

Investigation of Enzyme-Substrate Interactions

No studies have been published that utilize this compound to investigate enzyme-substrate interactions. Chemical probes are essential tools in chemical biology for understanding the function of enzymes and other proteins. These probes can be designed to mimic natural substrates, inhibit enzyme activity, or report on the presence of specific enzymatic reactions. The interaction of this compound with any specific enzyme system has not been characterized.

Modulation of Cellular Processes at a Molecular Level

The ability of this compound to modulate cellular processes at a molecular level is another area lacking research data. Small molecules that can influence cellular pathways are invaluable for both basic research and as starting points for drug discovery. Such molecules can be used to dissect complex biological processes and identify new therapeutic targets. The biological activity of this compound has not been a subject of published investigation.

Q & A

Q. What are the standard synthetic routes for N-methyl-3-oxopropanamide, and how can researchers optimize yield in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ester derivatives (e.g., methyl 3-chloro-3-oxopropanoate) can undergo aminolysis with methylamine to form the target compound . Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. Optimize by using anhydrous solvents, controlled heating (40–60°C), and excess methylamine to drive the reaction to completion. Monitor progress via TLC or HPLC, and purify using recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • NMR : Report δ values for methyl protons (~2.8–3.1 ppm) and carbonyl carbons (~170–175 ppm).
  • IR : Confirm the presence of amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups.
  • Mass Spectrometry : Provide molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane, DCM) at 25°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect decomposition products. Report solubility in g/100 mL and degradation thresholds (e.g., >5% impurity) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive molecules, such as enzyme inhibitors or receptor modulators. For instance, its ketone group can be reduced to form secondary alcohols for chiral drug intermediates. Document synthetic pathways and bioactivity assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved during structural elucidation?

Contradictions (e.g., unexpected coupling in NMR) may arise from tautomerism or impurities. Use multi-nuclear NMR (¹³C, DEPT-135) and 2D techniques (HSQC, HMBC) to confirm connectivity. Cross-reference with X-ray crystallography or high-resolution mass spectrometry (HRMS) for unambiguous assignment .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound analogs?

Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (lipases) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For asymmetric hydrogenation, optimize pressure (1–5 bar H₂) and catalyst loading (0.5–2 mol%) .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Perform kinetic studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Use UV-Vis spectroscopy to track absorbance changes (λ_max ~250 nm) and calculate degradation rate constants (k). Stability is typically maximized near neutral pH (6–8) and low temperatures (<30°C) .

Q. What methodological considerations are critical when designing in vitro studies to evaluate the biological activity of this compound derivatives?

  • Cell Lines : Use relevant models (e.g., HEK293 for receptor studies, HepG2 for metabolic profiling).
  • Dose-Response Curves : Test 5–8 concentrations in triplicate, normalized to vehicle controls.
  • Assay Validation : Include positive controls (e.g., known inhibitors) and validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. How can researchers integrate computational chemistry to predict the reactivity and toxicity of this compound derivatives?

Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins. Perform QSAR modeling to correlate structural features (e.g., logP, H-bond donors) with toxicity endpoints (e.g., LD₅₀). Validate predictions with in vitro cytotoxicity assays (e.g., MTT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.